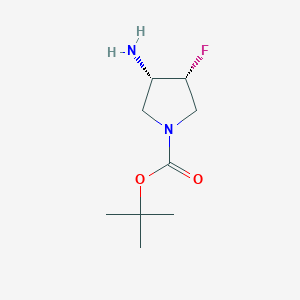
1,2,4-Triazin-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies. For instance, one study reported the synthesis of 1,2,4-triazine derivatives using ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine . Another study reported the synthesis of 1,2,4-triazine derivatives using structure-based drug design approaches .
Molecular Structure Analysis
The molecular structure of 1,2,4-Triazin-5-amine consists of a six-membered ring with three nitrogen atoms. The molecular weight of this compound is 96.09 g/mol . The InChIKey of this compound is XULSZEJIHQWWEB-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,2,4-Triazine derivatives have been found to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
1,2,4-Triazin-5-amine has a molecular weight of 96.09 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 0. The topological polar surface area of this compound is 64.7 Ų .
Scientific Research Applications
Cholinesterase Inhibition
1,2,4-Triazin-5-amine derivatives have been investigated for their cholinesterase inhibitory activities. Specifically, a study explored 1,3,5-triazine–1,2,4-triazine hybrids and found that some of these compounds effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in Alzheimer’s disease (AD) treatment. Compound 5c demonstrated the best inhibitory activities against both AChE (IC50 of 6.80±0.14 μM) and BChE (IC50 of 1.91±0.12 μM).
Antineoplastic Properties
While 1,2,4-triazines are not directly related to 1,2,4-Triazin-5-amine, it’s worth noting that certain 1,3,5-triazinic compounds (such as altretamine, decitabine, and azacitidine) exhibit antineoplastic effects against ovarian cancer, acute myeloid leukemia, and chronic myelomonocytic leukemia . Further exploration of 1,2,4-Triazin-5-amine derivatives may reveal similar properties.
Antimicrobial Activity
Although specific studies on 1,2,4-Triazin-5-amine are scarce, related triazine compounds have been evaluated for antimicrobial activity. For instance, synthesized 1,3,5-triazine derivatives were tested against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) . Investigating the antimicrobial potential of 1,2,4-Triazin-5-amine derivatives could be valuable.
Antibacterial Effects
In a separate study, substituted 1,3,5-triazine heterocycles demonstrated antibacterial activity against S. aureus . While this specific compound differs, it highlights the potential of triazine-based structures for combating bacterial infections.
Mechanism of Action
Target of Action
1,2,4-Triazin-5-amine and its derivatives have been found to exhibit a variety of biological applications . According to the structure of the active region of the protein kinases, di-substituted s-triazine derivatives mainly inhibit topoisomerase, Bruton’s tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases, while tri-substituted s-triazine derivatives mainly inhibit epidermal growth factor receptor, phosphatidylinositol-3-kinase, NADP + -dependent isocitrate dehydrogenases, and heat shock protein 90 .
Future Directions
1,2,4-Triazine derivatives have shown potential in various fields. For instance, they have been identified as potential antagonists of the adenosine A2A receptor, which could be beneficial in the treatment of Parkinson’s disease . Furthermore, a new synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate has been developed for the production of 1,2,4-triazine derivatives .
properties
IUPAC Name |
1,2,4-triazin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-1-6-7-2-5-3/h1-2H,(H2,4,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULSZEJIHQWWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624270 | |
| Record name | 1,2,4-Triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazin-5-amine | |
CAS RN |
822-69-5 | |
| Record name | 1,2,4-Triazin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triazin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)









![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)